- Synthesis of cetylpyridiniumtribromide (CetPyTB) reagent by noble synthetic route and bromination of organic compounds using CetPyTB, Chemistry International, 2015, 1(4), 164-173
Cas no 90-59-5 (3,5-Dibromosalicylaldehyde)
3,5-Dibromosalicylaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dibromo-2-hydroxybenzaldehyde
- 3,5-Dibromosalicyladehyde
- 3,5-Dibromosalicylaldehyde
- Dalyde
- Benzaldehyde, 3,5-dibromo-2-hydroxy-
- 3,5-Dibromosalicylaldeyde
- 2-Hydroxy-3,5-dibromobenzaldehyde
- 3,5-DIBROMOSILICYLALDEHYDE
- 7A260PBI3A
- JHZOXYGFQMROFJ-UHFFFAOYSA-N
- 3,5-DIBROMO SALICYCLIC ALDEHYDE
- Salicylaldehyde, 3,5-dibromo- (6CI,7CI,8CI)
- Salicylaldehyde, 3,5-dibromo-
- PD139179
- 90-59-5
- InChI=1/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11
- 9P-929
- Salicylaldehyde,5-dibromo-
- FT-0614520
- DTXSID1021796
- Benzaldehyde,5-dibromo-2-hydroxy-
- BCP06387
- MFCD00003318
- Dembrexine Hydrochloride Monohydrate Imp. C (EP); Dembrexine Imp. C (EP); 3,5-Dibromo-2-hydroxybenzaldehyde; Dembrexine Hydrochloride Monohydrate Impurity C; Dembrexine Impurity C
- BBL023734
- F15422
- STK198699
- BDBM111000
- F0910-0109
- 3,5-dibrom-2-hydroxybenzaldehyd
- NSC-6221
- 3,5-DIBROMOSALICYLALDEHYDE [MI]
- J-511255
- 3,5-Dibromosalicylaldehyde, 98%
- SCHEMBL2120180
- A843591
- LS-24984
- Q27266799
- UNII-7A260PBI3A
- CS-0013288
- AKOS000268598
- EINECS 202-003-4
- BRN 1424739
- SY036779
- US8614253, .3-31
- SR-01000883702
- SR-01000883702-1
- Z57313905
- CHEMBL229251
- 3,5-dibromo-salicylaldehyde
- 3,5-Dibromo-2-hydroxybenzaldehyd
- C7H4Br2O2
- EN300-18188
- AMY31488
- D0188
- 3-08-00-00188 (Beilstein Handbook Reference)
- 2-[4-(dipropylsulfamoyl)benzoyl]oxybenzoic acid;3,5-Dibromosalicylaldehyde
- NSC 6221
- NSC6221
- AC-15254
- 4,6-Dibromo-2-formylphenol; Dalyde; NSC 6221
- 3,5-Dibromo-2-hydroxybenzaldehyde (ACI)
- Salicylaldehyde, 3,5-dibromo- (6CI, 7CI, 8CI)
- 1-Formyl-2-hydroxy-3,5-dibromobenzene
- 2,4-Dibromo-6-formylphenol
- 4,6-Dibromo-2-formylphenol
- 3,5-dibromsalicylaldehyd
- DTXCID601796
- Salicylaldehyde, 3,5-dibromo-(6CI,7CI,8CI)
- NS00039365
- DB-022011
-
- MDL: MFCD00003318
- Inchi: 1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
- InChI Key: JHZOXYGFQMROFJ-UHFFFAOYSA-N
- SMILES: O=CC1C(O)=C(Br)C=C(Br)C=1
- BRN: 1424739
Computed Properties
- Exact Mass: 277.85800
- Monoisotopic Mass: 277.857805
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 3
Experimental Properties
- Color/Form: Yellow to yellow brown crystalline powder
- Density: 1.9661 (rough estimate)
- Melting Point: 81.0 to 85.0 deg-C
- Boiling Point: 261.2 °C at 760 mmHg
- Flash Point: 111.7 °C
- Refractive Index: 1.4970 (estimate)
- Solubility: methanol: soluble25mg/mL, clear, yellow to brown
- Water Partition Coefficient: Soluble in methanol 25 mg/mL. Insoluble in water.
- PSA: 37.30000
- LogP: 2.72970
- Merck: 3027
- Sensitiveness: Air Sensitive
3,5-Dibromosalicylaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335,H400
- Warning Statement: P261,P273,P305+P351+P338
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39-S24/25
- RTECS:CU5609000
-
Hazardous Material Identification:
- HazardClass:9
- PackingGroup:III
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
3,5-Dibromosalicylaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3,5-Dibromosalicylaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM255686-500g |
3,5-Dibromo-2-hydroxybenzaldehyde |
90-59-5 | 95+% | 500g |
$274 | 2021-06-16 | |
| Alichem | A019143387-500g |
3,5-Dibromo-2-hydroxybenzaldehyde |
90-59-5 | 98% | 500g |
$293.00 | 2023-08-31 | |
| TRC | D422738-10mg |
3,5-Dibromosalicylaldehyde |
90-59-5 | 10mg |
$ 55.00 | 2023-09-07 | ||
| TRC | D422738-50mg |
3,5-Dibromosalicylaldehyde |
90-59-5 | 50mg |
$ 70.00 | 2023-09-07 | ||
| TRC | D422738-100mg |
3,5-Dibromosalicylaldehyde |
90-59-5 | 100mg |
$ 85.00 | 2023-09-07 | ||
| Apollo Scientific | OR21193-25g |
3,5-dibromo-2-hydroxybenzaldehyde |
90-59-5 | 98% | 25g |
£43.00 | 2023-09-01 | |
| Apollo Scientific | OR21193-100g |
3,5-dibromo-2-hydroxybenzaldehyde |
90-59-5 | 98% | 100g |
£40.00 | 2024-07-28 | |
| Apollo Scientific | OR21193-500g |
3,5-dibromo-2-hydroxybenzaldehyde |
90-59-5 | 98% | 500g |
£179.00 | 2024-07-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017493-10g |
3,5-Dibromosalicylaldehyde |
90-59-5 | 98% | 10g |
¥38 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017493-250g |
3,5-Dibromosalicylaldehyde |
90-59-5 | 98% | 250g |
¥661 | 2024-05-21 |
3,5-Dibromosalicylaldehyde Production Method
Production Method 1
Production Method 2
- Aqueous Bromination Method for the Synthesis of Industrially-Important Intermediates Catalyzed by Micellar Solution of Sodium Dodecyl Sulfate (SDS), Industrial & Engineering Chemistry Research, 2012, 51(5), 2227-2234
Production Method 3
- A direct and simplistic bromination of commercially important organic compounds in aqueous media by eco-friendly AlBr3-Br2 reagent system, Chemistry International, 2015, 1(3), 107-117
Production Method 4
1.2 Reagents: Water ; 25 °C
- Environmentally-Benign and Rapid Bromination of Industrially-Important Aromatics Using an Aqueous CaBr2-Br2 System as an Instant and Renewable Brominating Reagent, Industrial & Engineering Chemistry Research, 2011, 50(2), 705-712
Production Method 5
1.2 Reagents: Potassium carbonate Solvents: Water ; 5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
- A new process for the bromination of aromatic amines and phenols, Yingyong Huaxue, 2010, 27(3), 370-372
Production Method 6
Production Method 7
Production Method 8
Production Method 9
- Bromination mediated by a vanadium(V)-peroxo complex [V2O2(O2)3(GlyH)2(H2O)2] (GlyH = glycine): a functional model for the enzyme bromoperoxidase, Journal of Chemical Research, 1995, (2), 80-1
Production Method 10
1.2 Reagents: Sodium chlorate Solvents: Water ; 30 - 40 °C; 2.5 h, 30 - 40 °C
- Synthesis of chiral tridentate schiff-base ligands and their catalytic research for asymmetric Henry reaction, Zhejiang Gongye Daxue Xuebao, 2014, 42(1), 73-76
Production Method 11
Production Method 12
Production Method 13
Production Method 14
1.2 4 h, reflux
- Bayesian-optimization-assisted discovery of stereoselective aluminum complexes for ring-opening polymerization of racemic lactide, Nature Communications, 2023, 14(1),
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
3,5-Dibromosalicylaldehyde Raw materials
3,5-Dibromosalicylaldehyde Preparation Products
3,5-Dibromosalicylaldehyde Suppliers
3,5-Dibromosalicylaldehyde Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 3,5-Dibromosalicylaldehyde
Comprehensive Overview of 3,5-Dibromosalicylaldehyde (CAS No. 90-59-5): Properties, Applications, and Industry Insights
3,5-Dibromosalicylaldehyde (CAS No. 90-59-5) is a halogenated aromatic aldehyde widely recognized for its versatile applications in organic synthesis, pharmaceutical intermediates, and material science. With the molecular formula C7H4Br2O2, this compound features a salicylaldehyde backbone substituted with two bromine atoms at the 3 and 5 positions, enhancing its reactivity and utility in cross-coupling reactions. Its distinct structural properties make it a valuable building block for synthesizing complex molecules, particularly in the development of fluorescent probes, ligands for catalysis, and agrochemical derivatives.
In recent years, the demand for 3,5-Dibromosalicylaldehyde has surged due to its role in designing advanced organic materials. Researchers are increasingly exploring its potential in supramolecular chemistry and metal-organic frameworks (MOFs), where its aldehyde group facilitates Schiff base formation. This aligns with the growing interest in sustainable chemistry and green synthesis, as industries seek eco-friendly alternatives for traditional reagents. Notably, its compatibility with microwave-assisted synthesis and flow chemistry techniques has further amplified its relevance in modern laboratories.
The compound’s physicochemical properties, such as a melting point of 108–112°C and solubility in organic solvents like ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), make it adaptable to diverse reaction conditions. Analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its purity, a critical factor for applications in high-precision pharmaceuticals. Users frequently search for "3,5-Dibromosalicylaldehyde synthesis" or "CAS 90-59-5 safety data," reflecting the need for detailed technical guidance and regulatory compliance.
From an industrial perspective, 3,5-Dibromosalicylaldehyde is pivotal in producing photoactive compounds and corrosion inhibitors. Its derivatives are investigated for optoelectronic devices, such as OLEDs, where bromine’s heavy-atom effect can enhance phosphorescence. Additionally, its role in antimicrobial agents has gained attention amid rising concerns over antibiotic resistance, a hot topic in public health discussions. Manufacturers often highlight its low environmental persistence compared to polyhalogenated analogs, addressing sustainability queries.
Quality control protocols for CAS 90-59-5 emphasize stringent storage conditions—typically under inert atmospheres at low temperatures—to prevent degradation. Suppliers increasingly provide certificates of analysis (CoA) and material safety data sheets (MSDS) to meet regulatory standards like REACH and FDA guidelines. Searches for "buy 3,5-Dibromosalicylaldehyde" often correlate with vendor comparisons, underscoring the importance of reliability and scalability in procurement.
Emerging trends also link 3,5-Dibromosalicylaldehyde to computational chemistry and AI-driven drug discovery. Molecular docking studies leverage its structural motifs to design enzyme inhibitors, aligning with the pharmaceutical industry’s focus on targeted therapies. Furthermore, its use in academic research continues to expand, with publications citing its utility in asymmetric synthesis and chiral auxiliary development.
In summary, 3,5-Dibromosalicylaldehyde (CAS No. 90-59-5) remains a cornerstone in synthetic chemistry, bridging fundamental research and industrial innovation. Its multifaceted applications, coupled with evolving methodologies, ensure its prominence in addressing contemporary scientific challenges while adhering to environmental and safety benchmarks.
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